![molecular formula C13H14N4OS B2984453 1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one CAS No. 2097909-00-5](/img/structure/B2984453.png)
1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{3-[(Pyrimidin-4-yl)amino]azetidin-1-yl}-2-(thiophen-2-yl)ethan-1-one” is a heterocyclic compound . The storage temperature for this compound is under -20°C in a sealed and dry environment .
Synthesis Analysis
The synthesis of this compound involves a Michael addition-type reaction. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone. This results in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Molecular Structure Analysis
The molecular structure of this compound involves an exocyclic amino group of the amino-pyrimidine attacking the active CC double bond of enaminone .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound include a Michael addition-type reaction. The exocyclic amino group of the amino-pyrimidine attacks the active CC double bond of enaminone, resulting in the elimination of a dimethylamine molecule and the generation of non-isolable intermediates .Scientific Research Applications
Leukemia Treatment
Compounds with structural similarities have been used as therapeutic agents to treat leukemia by specifically inhibiting the activity of tyrosine kinases .
Kinase Inhibition
Similar compounds have been reported as ATP-competitive, nanomolar inhibitors with selectivity for inhibition of certain kinases over others, which is crucial in targeted cancer therapies .
Targeted Kinase Inhibitors (TKIs) Development
Related research has focused on developing more potent and effective TKIs, which are a class of compounds that can selectively inhibit kinase enzymes involved in the signaling pathways of cancer cells .
Bioavailability Improvement
Research on structurally related compounds has aimed at overcoming issues of rapid clearance and poor oral bioavailability by modifying the molecular scaffold to enhance drug absorption and retention .
Future Directions
properties
IUPAC Name |
1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]-2-thiophen-2-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c18-13(6-11-2-1-5-19-11)17-7-10(8-17)16-12-3-4-14-9-15-12/h1-5,9-10H,6-8H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPRZHDOXFMLSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CS2)NC3=NC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.